![molecular formula C30H48O4 B1144338 Odoratone CAS No. 16962-90-6](/img/structure/B1144338.png)
Odoratone
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Description
Scientific Research Applications
Source and Structure
Odoratone is a compound isolated from the bark of Entandrophragma candollei (Meliaceae) . The previously reported structure of odoratone was corrected as 23 R,24 S-dihydroxy-22 S,25-epoxytirucall-7-en-3-one based on its NMR and SC-XRD data .
Cytotoxic Activity
One of the significant applications of Odoratone is its cytotoxic activity. It has been found that Prieurianin, a compound related to Odoratone, exhibited high cytotoxic activity on KB3-1 cell lines with an IC 50 of 1.47 μM compared to the reference griseofulvin (IC 50 = 17–21 μM) .
Potential Anti-Cancer Properties
Given its cytotoxic activity, Odoratone could potentially be used in cancer research. The high cytotoxic activity on KB3-1 cell lines suggests that it could be effective against certain types of cancer .
Natural Product Chemistry
Odoratone contributes to the field of natural product chemistry. Its isolation from the bark of Entandrophragma candollei adds to the diversity and complexity of naturally occurring compounds .
Pharmacological Research
Odoratone’s unique structure and biological activity make it a subject of interest in pharmacological research. Its cytotoxic properties could be harnessed to develop new drugs .
Biochemical Research
The biochemical properties of Odoratone, such as its interaction with cell lines, can be studied to understand the mechanisms of its cytotoxic activity .
properties
IUPAC Name |
(5R,9R,10R,13S,14S,17S)-17-[(1R)-1-[(2R,3R,4S)-3,4-dihydroxy-5,5-dimethyloxolan-2-yl]ethyl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O4/c1-17(24-23(32)25(33)27(4,5)34-24)18-11-15-30(8)20-9-10-21-26(2,3)22(31)13-14-28(21,6)19(20)12-16-29(18,30)7/h9,17-19,21,23-25,32-33H,10-16H2,1-8H3/t17-,18+,19+,21+,23+,24-,25+,28-,29+,30-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEUBDDZMCFHNJ-BZXSMNKYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2(C1(CCC3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C)C5C(C(C(O5)(C)C)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H]1CC[C@]2([C@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C)[C@@H]5[C@@H]([C@@H](C(O5)(C)C)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601019941 |
Source
|
Record name | Odoratone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601019941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 76311433 | |
CAS RN |
16962-90-6 |
Source
|
Record name | Odoratone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601019941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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